HIF-1α and HIF-2α Binding Affinity vs. Closest Sequence Homolog
In a direct head-to-head comparison by microscale thermophoresis (MST), Cyclo(CKLIIF) bound to the PAS-B domain of HIF-1α with a KD of 2.6 ± 0.6 μM and to HIF-2α PAS-B with a KD of 2.2 ± 0.1 μM [1]. Under identical assay conditions, Cyclo(CRLLIF)—which differs by only two residues (Lys→Arg at position 2; Ile→Val at position 4)—showed KD values of 14.5 ± 7 μM (HIF-1α) and 10.2 ± 1.1 μM (HIF-2α) [1]. This represents an approximately 5.6-fold and 4.6-fold affinity advantage for Cyclo(CKLIIF) over Cyclo(CRLLIF) on HIF-1α and HIF-2α, respectively. The paper explicitly notes 'a ∼5-fold difference in their affinity for HIF-α proteins' [1].
CRLLIF: HIF-1α KD 14.5 ± 7 μM; HIF-2α KD 10.2 ± 1.1 μM
| Evidence Dimension | Binding affinity (KD) to HIF-1α and HIF-2α PAS-B domains by MST |
|---|---|
| Target Compound Data | Cyclo(CKLIIF): HIF-1α KD = 2.6 ± 0.6 μM; HIF-2α KD = 2.2 ± 0.1 μM |
| Comparator Or Baseline | Cyclo(CRLLIF): HIF-1α KD = 14.5 ± 7 μM; HIF-2α KD = 10.2 ± 1.1 μM |
| Quantified Difference | ~5.6-fold (HIF-1α); ~4.6-fold (HIF-2α) higher affinity for Cyclo(CKLIIF) |
| Conditions | MST assay; purified recombinant PAS-B domains; presence of reducing agent TCEP; performed in the same study (J. Am. Chem. Soc. 2024, Figure 1d) |
Why This Matters
When experimental protocols require consistent dual-isoform inhibition at low micromolar concentrations (e.g., 2–5 μM), Cyclo(CKLIIF) achieves near-complete target engagement of both HIF-1α and HIF-2α, whereas Cyclo(CRLLIF) at identical concentrations would leave a substantial fraction of HIF-α unbound, potentially confounding dose-response interpretations.
- [1] Ball AT, Mohammed S, Doigneaux C, Gardner RM, Easton JW, Turner S, Essex JW, Pairaudeau G, Tavassoli A. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. J Am Chem Soc. 2024 Mar 19;146(13):8877–8886. Figure 1d. View Source
